1,3-Dibromo-5-tert-butylbenzene
Overview
Description
1,3-Dibromo-5-tert-butylbenzene is an organic compound with the molecular formula C10H12Br2. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a tert-butyl group is substituted at the 5 position. This compound is known for its applications in organic synthesis and material science due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-tert-butylbenzene can be synthesized through various methods. One common method involves the bromination of 5-tert-butylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-tert-butylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form debrominated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
Substitution: Formation of tert-butylphenols or tert-butylamines.
Oxidation: Formation of tert-butylquinones.
Reduction: Formation of 5-tert-butylbenzene.
Scientific Research Applications
1,3-Dibromo-5-tert-butylbenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
Chemical Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-tert-butylbenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine atoms. This activation facilitates various substitution and addition reactions. The tert-butyl group provides steric hindrance, influencing the selectivity and reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibromo-5-isopropylbenzene
- 1,3-Dibromo-5-methylbenzene
- 1,3-Dibromo-5-ethylbenzene
Uniqueness
1,3-Dibromo-5-tert-butylbenzene is unique due to the presence of the bulky tert-butyl group, which significantly affects its chemical reactivity and selectivity compared to other similar compounds. This structural feature makes it particularly useful in applications requiring specific steric and electronic properties .
Properties
IUPAC Name |
1,3-dibromo-5-tert-butylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPNOMJZVHXOII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375598 | |
Record name | 1,3-dibromo-5-tert-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129316-09-2 | |
Record name | 1,3-dibromo-5-tert-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(tert-Butyl)-1,3-dibromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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